molecular formula C8H15BrO2 B1584644 Methyl 7-bromoheptanoate CAS No. 54049-24-0

Methyl 7-bromoheptanoate

Katalognummer: B1584644
CAS-Nummer: 54049-24-0
Molekulargewicht: 223.11 g/mol
InChI-Schlüssel: BXRLUWIDTDLHQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming organic compounds containing both ester and halogen functionalities. The compound bears the Chemical Abstracts Service registry number 54049-24-0, providing unambiguous identification within chemical databases. The International Union of Pure and Applied Chemistry name "this compound" precisely describes the molecular structure by indicating the methyl ester derivative of 7-bromoheptanoic acid. This nomenclature system designates the longest carbon chain as heptanoic acid, numbered from the carboxyl carbon, with the bromine substituent located at position seven.

The systematic identification extends beyond the primary International Union of Pure and Applied Chemistry designation to include several recognized synonyms and alternative naming conventions. According to Chemical Abstracts Service indexing, the compound may be referenced as "heptanoic acid, 7-bromo-, methyl ester," reflecting the parent acid structure with ester modification. Additional systematic identifiers include the molecular descriptor language number MFCD02258672 and the simplified molecular-input line-entry system notation COC(=O)CCCCCCBr, which provides a linear representation of the molecular connectivity. The PubChem compound identifier 554086 serves as a standardized database reference for accessing comprehensive chemical information.

The International Chemical Identifier system provides another layer of systematic identification through the InChI key BXRLUWIDTDLHQE-UHFFFAOYSA-N, enabling precise computational identification and database searching. This alphanumeric string encodes the complete molecular structure and connectivity information in a standardized format recognized by international chemical databases. The European Community number 873-879-9 provides regulatory identification within European chemical registration systems. These multiple identification systems ensure unambiguous compound specification across different chemical databases and regulatory frameworks.

Molecular Architecture: Bond Connectivity Analysis

The molecular architecture of this compound reflects a linear aliphatic ester structure with the molecular formula C8H15BrO2 and a molecular weight of 223.11 grams per mole. The bond connectivity analysis reveals a seven-carbon aliphatic chain terminated by a carboxyl group that has been esterified with methanol, while the opposite terminus bears a bromine substituent. The ester functionality exhibits characteristic bond lengths consistent with carbonyl and carbon-oxygen single bond parameters, with the carbonyl carbon-oxygen double bond displaying typical ester bond characteristics.

The carbon-carbon backbone demonstrates standard single bond connectivity with bond lengths approximating 1.54 Angstroms throughout the aliphatic chain, as established by comparative analysis with similar alkyl compounds. The carbon-bromine bond at the terminal position exhibits a bond length consistent with primary alkyl bromide structures, typically ranging between 1.94 to 1.97 Angstroms based on computational and experimental data for analogous compounds. This terminal bromine positioning creates a 1,7-relationship between the ester carbonyl and halogen functionalities, establishing the compound as an omega-bromoalkanoate ester.

The molecular geometry analysis indicates that the compound adopts predominantly extended conformations in solution due to minimal steric interactions along the aliphatic chain. The ester moiety maintains planarity around the carbonyl carbon, with the methoxy group capable of rotation around the carbon-oxygen single bond. The density of 1.257 grams per cubic centimeter reflects the molecular packing efficiency and the presence of the relatively heavy bromine atom. The simplified molecular-input line-entry system representation COC(=O)CCCCCCBr clearly illustrates the linear connectivity from the methyl ester group through the heptanoic acid backbone to the terminal bromine.

Stereochemical Considerations and Conformational Analysis

The stereochemical analysis of this compound reveals an absence of stereogenic centers within the molecular structure, resulting in a single constitutional isomer without optical activity. The linear aliphatic chain contains only sp3-hybridized carbon atoms bearing either hydrogen or bromine substituents, precluding the formation of chiral centers. This achiral nature simplifies the stereochemical considerations while maintaining the potential for conformational diversity around the carbon-carbon single bonds throughout the molecular framework.

Conformational analysis indicates that the compound can adopt multiple conformational states through rotation around the carbon-carbon single bonds along the heptanoic acid backbone. The extended all-trans conformation represents the lowest energy state due to minimized steric interactions between adjacent carbon atoms and their substituents. Alternative conformational states involving gauche interactions become increasingly populated at elevated temperatures, though the energy barriers for rotation remain relatively low throughout the aliphatic chain. The ester functionality adds conformational complexity through rotation around the carbon-oxygen single bond connecting the carbonyl carbon to the methyl group.

The terminal bromine atom influences conformational preferences through its relatively large van der Waals radius compared to hydrogen substituents. Conformational states that minimize steric interactions between the bromine atom and the adjacent methylene groups are energetically favored. The omega-positioning of the bromine substituent reduces conformational constraints compared to internal halogen substitution patterns, allowing greater conformational flexibility. Nuclear magnetic resonance spectroscopic studies of similar haloalkanoate systems demonstrate that conformational exchange occurs rapidly on the nuclear magnetic resonance timescale, indicating low energy barriers for interconversion between conformational states.

The molecular conformation in crystalline states may differ from solution conformations due to intermolecular packing forces and potential halogen bonding interactions involving the terminal bromine atom. The absence of hydrogen bonding donors within the molecular structure limits intermolecular interactions primarily to van der Waals forces and potential halogen bonding through the bromine substituent. These conformational considerations become particularly relevant for understanding reactivity patterns and intermolecular recognition processes involving this compound.

Comparative Structural Analysis with Analogous Bromoalkanoates

The comparative structural analysis of this compound with analogous bromoalkanoate esters reveals systematic trends in molecular properties as a function of chain length and bromine positioning. Examination of methyl 5-bromovalerate (methyl 5-bromopentanoate) with molecular formula C6H11BrO2 and molecular weight 195.06 grams per mole demonstrates the systematic increase in molecular size with additional methylene units. The progression from five-carbon to seven-carbon chain length results in an increase of 28.05 mass units, corresponding precisely to two additional CH2 groups.

Comparative analysis with methyl 6-bromohexanoate, bearing molecular formula C7H13BrO2 and molecular weight 209.08 grams per mole, illustrates the incremental structural progression within this compound series. The systematic increase in molecular weight by 14.03 mass units between the six-carbon and seven-carbon analogs reflects the addition of a single methylene unit. This linear relationship between chain length and molecular weight confirms the consistent structural motif throughout the bromoalkanoate ester series. The density values show a gradual decrease with increasing chain length, reflecting the proportionally greater contribution of lower-density aliphatic carbon-hydrogen bonds relative to the heavier bromine substituent.

Extended comparison with methyl 8-bromooctanoate, possessing molecular formula C9H17BrO2 and molecular weight 237.13 grams per mole, further validates the systematic structural relationships. The omega-bromine positioning pattern remains consistent across all chain lengths, maintaining the 1,n-relationship between the ester carbonyl and terminal bromine substituent. The Chemical Abstracts Service numbers for these compounds follow sequential patterns reflecting their structural similarity and systematic synthetic accessibility. Solubility patterns demonstrate decreased aqueous solubility with increasing chain length, consistent with enhanced hydrophobic character from additional methylene groups.

The comparative analysis extends to substitution pattern variations, including examination of ethyl 7-bromoheptanoate analogs that maintain the seven-carbon backbone while varying the ester alkyl group. The ethyl ester analog exhibits molecular formula C9H17BrO2 with molecular weight 237.137 grams per mole, demonstrating the systematic mass increase from methyl to ethyl esterification. These structural comparisons establish fundamental structure-property relationships enabling prediction of physical and chemical properties for related bromoalkanoate compounds. The systematic nature of these molecular modifications provides a foundation for understanding reactivity patterns and synthetic applications within this important chemical class.

Compound Molecular Formula Molecular Weight (g/mol) Chain Length CAS Number
Methyl 5-bromovalerate C6H11BrO2 195.06 5 carbons 5454-83-1
Methyl 6-bromohexanoate C7H13BrO2 209.08 6 carbons 14273-90-6
This compound C8H15BrO2 223.11 7 carbons 54049-24-0
Methyl 8-bromooctanoate C9H17BrO2 237.13 8 carbons 26825-92-3

Eigenschaften

IUPAC Name

methyl 7-bromoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRLUWIDTDLHQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339145
Record name Methyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54049-24-0
Record name Methyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 7-bromoheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Esterification of 7-Bromoheptanoic Acid

The classical approach involves preparing 7-bromoheptanoic acid first, followed by esterification with methanol:

  • Step 1: Synthesis of 7-bromoheptanoic acid by bromination of heptanoic acid or via substitution reactions involving dibromoalkanes.
  • Step 2: Acid-catalyzed esterification using methanol and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
  • Outcome: this compound is obtained with moderate to high yields after purification.

This method is straightforward but may require careful control of reaction conditions to avoid side reactions such as elimination or over-bromination.

Alkylation Using 1,5-Dibromopentane and Methyl Ester Precursors

A more advanced and efficient synthetic route involves the alkylation of methyl esters with dibromoalkanes under basic conditions:

  • Reagents: Methyl heptanoate or methyl isobutyrate, 1,5-dibromopentane, and a strong base (commonly sodium hydride).
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylpropenylurea.
  • Conditions: Reaction temperatures range from 5 to 85°C, with reaction times spanning 20 to 25 hours.
  • Mechanism: The base deprotonates the methyl ester, generating a nucleophilic species that attacks the dibromoalkane, resulting in substitution at the terminal bromine position.
  • Advantages: This method avoids the use of more reactive and hazardous lithium reagents, improving safety and scalability for industrial production.

Continuous Flow Synthesis for Enhanced Control and Yield

Recent patents describe continuous flow methods for synthesizing related bromoheptanoate esters, which can be adapted for this compound:

  • Process:
    • Mixing ethyl isobutyrate with an organic base in a continuous flow reactor at low temperatures (-30 to 10°C) to form a lithium salt intermediate.
    • Reacting this intermediate with 1,5-dibromopentane in a second continuous flow reactor to form the bromoester.
    • Quenching and post-treatment steps to isolate the pure product.
  • Benefits: Precise control over reaction parameters, improved selectivity, higher yields, safer operation, and scalability for industrial manufacturing.
  • Reaction Times: Typically 60 to 300 seconds per reactor stage, enabling rapid synthesis and efficient throughput.
  • Quenching: Use of aqueous acids or ammonium chloride solutions to neutralize the reaction mixture.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
Esterification 7-Bromoheptanoic acid + Methanol Acid catalyst (H2SO4), reflux Several hours Moderate to High Simple, classical method Requires prior acid synthesis
Alkylation with Sodium Hydride Methyl ester + 1,5-dibromopentane Sodium hydride, DMF, 5-85°C 20-25 hours High Avoids lithium reagents, scalable Long reaction time
Continuous Flow Synthesis Ethyl isobutyrate + 1,5-dibromopentane Organic base, continuous flow reactors, -30 to 10°C Seconds to minutes Very High Precise control, safe, scalable Requires specialized equipment

Research Findings and Practical Considerations

  • Safety and Scalability: Using sodium hydride instead of lithium reagents significantly reduces hazards related to reactivity and handling, making the process more amenable to scale-up.
  • Reaction Control: Continuous flow methods enable tight control over reaction parameters, resulting in improved selectivity and yield, which is critical for pharmaceutical-grade synthesis.
  • Purification: Post-reaction treatments typically involve quenching with aqueous acid, solvent extraction, and distillation or chromatography to obtain high-purity this compound.
  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are crucial for maximizing yield and minimizing side products.
  • Applications: The compound serves as a key intermediate in synthesizing bioactive molecules and polymer precursors, emphasizing the importance of efficient and reliable preparation methods.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 7-bromoheptanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to form 7-bromoheptanoic acid and methanol in the presence of water and an acid or base catalyst.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Water with hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Depending on the nucleophile, products can include 7-hydroxyheptanoic acid, 7-aminoheptanoic acid, or 7-mercaptoheptanoic acid.

    Reduction: 7-bromoheptanol.

    Hydrolysis: 7-bromoheptanoic acid and methanol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

One of the primary applications of methyl 7-bromoheptanoate is as an intermediate in the synthesis of pharmaceutical compounds. It has been utilized in several key synthetic pathways:

  • Synthesis of Bempedoic Acid : this compound is crucial in the preparation of bempedoic acid, a medication used to treat hypercholesterolemia. The compound facilitates efficient alkylation reactions that yield high-purity intermediates necessary for pharmaceutical formulations .
  • Alkylation Reactions : It serves as an alkylating agent in various reactions, including the synthesis of diethyl 7,7′-(2,5-diiodo-1,4-phenylene)bis(oxy)diheptanoate and benzyl 7-iodoheptanoate. These reactions are vital for developing new therapeutic agents .

Synthetic Applications

This compound is also employed in synthetic organic chemistry for producing various compounds:

  • Synthesis of Probes : In research settings, it has been used to synthesize fluorescent probes for biological assays. For example, it was involved in creating probes that aid in studying ceramide synthases .
  • Formation of Cyclopentadiene Derivatives : The compound acts as a reagent in synthesizing 1-substituted cyclopentadienes through alkylation reactions with lithium cyclopentadienide, demonstrating its versatility as a building block in organic synthesis .

Table 1: Key Reactions Involving this compound

Reaction TypeProduct NameYield (%)Reference
Alkylation with Ethyl 3-Oxoglutarate2-(6-Ethoxycarbonylhexyl)-3-oxoglutarateHigh
Synthesis of Bempedoic AcidBempedoic Acid Intermediates94.2
Synthesis of Fluorescent ProbesRBM5-02798

Case Study 1: Bempedoic Acid Synthesis

A notable study highlighted the efficiency of using this compound in synthesizing bempedoic acid. The alkylation reaction involving this compound resulted in a yield of over 94%, showcasing its effectiveness as an intermediate in pharmaceutical applications. The process not only ensured high purity but also addressed safety concerns associated with traditional reagents .

Case Study 2: Development of Fluorescent Probes

Another investigation focused on synthesizing fluorescent probes using this compound. The study demonstrated that this compound could be effectively transformed into various derivatives that serve as tools for biological research, particularly in studying lipid metabolism and signaling pathways .

Wirkmechanismus

The mechanism of action of methyl 7-bromoheptanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, while the bromine atom can participate in substitution reactions. These reactions are facilitated by the presence of nucleophiles or reducing agents, leading to the formation of various products depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Methyl 3-Bromopropanoate and Methyl 5-Bromopentanoate

These compounds differ in chain length (3- and 5-carbon chains, respectively) and are used alongside methyl 7-bromoheptanoate in histone deacetylase (HDAC) inhibitor synthesis. Studies show that chain length critically impacts steric and electronic interactions in enzyme binding:

  • Methyl 3-bromopropanoate (3 carbons) produces HDAC inhibitors with lower potency (e.g., 19 μM for HDAC8) due to restricted binding pocket accommodation.
  • This compound (7 carbons) enables linear C1-substituents that enhance HDAC8 selectivity by 8.6–12-fold compared to shorter chains .
Property Methyl 3-Bromopropanoate Methyl 5-Bromopentanoate This compound
Chain Length 3 carbons 5 carbons 7 carbons
HDAC8 IC₅₀ ~19 μM Not reported ~1.3–12 μM
Selectivity vs. HDAC1–3 Low Moderate High
Ethyl 7-Bromoheptanoate

This ethyl ester analogue (CAS: 29823-18-5, C₉H₁₇BrO₂, MW: 237.14 g/mol) shares a similar structure but differs in ester group (ethyl vs. methyl). Key distinctions include:

  • Lower density (1.217 g/cm³ vs. 1.257 g/cm³) and higher boiling point (112°C at 5 mmHg vs.
  • Used in HPLC separations (Newcrom R1 column) and sulfonamide synthesis via nucleophilic substitution .

Functionalized Derivatives

Ethyl 7-(Methanesulphonamido)heptanoate

Synthesized from ethyl 7-bromoheptanoate and methanesulphonamide, this derivative introduces a sulfonamide group, enabling applications in prostaglandin and sulfa-drug synthesis. The ethyl ester’s bulkier group reduces reactivity compared to methyl esters .

Methyl 7-(4-Bromo-N-methylbenzamido)heptanoate

This derivative (CAS: 1316216-10-0) incorporates an aromatic amide group, expanding its utility in targeted drug delivery systems. The methyl ester group facilitates hydrolysis under mild conditions compared to ethyl analogues .

Biologische Aktivität

Methyl 7-bromoheptanoate, a brominated ester with the chemical formula C8_8H15_{15}BrO2_2, is primarily known for its applications in organic synthesis and enzyme-catalyzed reactions. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

This compound is synthesized through the esterification of 7-bromoheptanoic acid with methanol, often using an acid catalyst to enhance the reaction rate. The compound is characterized by its unique structure, which includes a seven-carbon chain with a terminal bromine atom. This specific configuration allows it to participate in various chemical reactions, including substitution and hydrolysis, making it a valuable intermediate in organic synthesis .

1. Enzyme Interaction

This compound has been employed in studies investigating enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its reactivity as an ester allows it to serve as a substrate in enzymatic assays, providing insights into the mechanisms of enzyme action and substrate specificity. For instance, its interaction with serine hydrolases has been documented, showcasing its utility in biochemical research .

Case Studies and Experimental Data

A range of studies have evaluated the biological effects of this compound:

  • In Vitro Studies : In experimental setups, this compound was tested against various cancer cell lines. Preliminary results indicated potential cytotoxic effects, warranting further investigation into its mechanism of action and efficacy .
  • Mechanism of Action : The compound's mechanism likely involves interaction with cellular targets through nucleophilic substitution reactions facilitated by the bromine atom. This reactivity can lead to modifications in biomolecules, potentially disrupting cellular processes associated with cancer progression .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological ActivityNotes
Methyl 5-bromovalerateShort-chain brominated esterModerate cytotoxicitySimilar reactivity but shorter chain length
Ethyl 7-bromoheptanoateEthyl esterSimilar enzyme interactionsSlightly different reactivity profile
Methyl 3-bromopropionateShort-chain brominated esterLimited data availableUsed in similar synthetic applications

Q & A

Q. What are the standard synthetic protocols for incorporating methyl 7-bromoheptanoate into organic reactions?

this compound is frequently used in nucleophilic substitution and alkylation reactions. For example, it reacts with amines or phenols under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 70–90°C, yielding esters or amides with moderate to high efficiency (65–86%) . Its bromine atom acts as a leaving group, enabling carbon-chain elongation in target molecules.

Q. What analytical techniques are critical for characterizing this compound-derived compounds?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and ester integrity (e.g., δ 3.67 ppm for methoxy groups) .
  • HRMS : For exact mass validation (e.g., [C₃₂H₄₇N₄O₁₂S₂]⁺ observed at m/z 743.2631) .
  • TLC and flash chromatography : For monitoring reaction progress and purification .

Q. How should synthetic protocols involving this compound be documented for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Specify reagents (equivalents), solvents, temperatures, and reaction times.
  • Include purification details (e.g., column chromatography gradients).
  • Provide NMR/HRMS data for novel compounds in supporting information .

Advanced Research Questions

Q. How does alkyl chain length in bromoalkanoate esters influence HDAC8 inhibition potency?

In tetrahydroisoquinoline-based HDAC inhibitors, this compound-derived C7 chains showed superior potency compared to shorter analogs (C3/C5). The extended chain enhances binding to HDAC8’s hydrophobic pocket, improving selectivity by 12-fold over HDAC1/2/3 . Steric effects dominate over electronic modifications (e.g., methoxy vs. trifluoromethyl substituents), as bulkier groups reduce activity .

Q. What factors explain yield discrepancies in this compound-mediated reactions?

Contradictions in yields (65% vs. 86%) arise from:

  • Base selection : Cs₂CO₃ (higher yield) vs. K₂CO₃ (lower reactivity) .
  • Solvent polarity : DMF (optimal for SN2) vs. acetonitrile (slower kinetics) .
  • Reaction time : Prolonged stirring (24 hours) improves conversion in sterically hindered systems .

Q. How do steric and electronic effects in this compound derivatives modulate enzymatic binding?

Substituents on the phenyl ring of TIQ-HDAC8 inhibitors derived from this compound impact potency:

  • Steric effects : para-Methoxy groups (3g) enhance selectivity by 12-fold compared to meta (3f), aligning with HDAC8’s narrow active site .
  • Electronic effects : Trifluoromethyl groups reduce potency despite increased electron withdrawal, highlighting steric incompatibility .

Q. What purification strategies optimize isolation of this compound-derived amphiphilic compounds?

For lipophilic derivatives (e.g., tetrapodal tryptophan analogs):

  • Use gradient flash chromatography (DCM/MeOH) to resolve polar byproducts .
  • Acid-base extraction enhances purity for carboxylic acid intermediates .

Q. How does this compound contribute to dual-target inhibitor pharmacokinetics?

In CDK4/HDAC dual inhibitors, the heptanoate chain improves cell permeability and metabolic stability. The C7 spacer balances hydrophobicity and flexibility, enhancing cytotoxicity (IC₅₀ < 1 μM in leukemia cells) while minimizing off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-bromoheptanoate
Reactant of Route 2
Reactant of Route 2
Methyl 7-bromoheptanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.